5-Methylisoxazole-4-carboxylic acid

Catalog No.
S712726
CAS No.
42831-50-5
M.F
C5H5NO3
M. Wt
127.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methylisoxazole-4-carboxylic acid

CAS Number

42831-50-5

Product Name

5-Methylisoxazole-4-carboxylic acid

IUPAC Name

5-methyl-1,2-oxazole-4-carboxylic acid

Molecular Formula

C5H5NO3

Molecular Weight

127.1 g/mol

InChI

InChI=1S/C5H5NO3/c1-3-4(5(7)8)2-6-9-3/h2H,1H3,(H,7,8)

InChI Key

VQBXUKGMJCPBMF-UHFFFAOYSA-N

SMILES

CC1=C(C=NO1)C(=O)O

Synonyms

5-Methyl-4-isoxazolecarboxylic Acid;

Canonical SMILES

CC1=C(C=NO1)C(=O)O

The exact mass of the compound 5-Methylisoxazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Methylisoxazole-4-carboxylic acid (CAS: 42831-50-5) is a heterocyclic building block primarily utilized as a critical intermediate in the synthesis of specific pharmaceutical agents. Its main application is in the manufacturing of the disease-modifying antirheumatic drug (DMARD) Leflunomide and its active metabolite, Teriflunomide, which are used to treat autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. [REFS-1, REFS-2] The procurement of this compound is often governed by stringent purity requirements, as the specific arrangement of its functional groups is essential for the efficacy and safety of the final active pharmaceutical ingredient (API).

Procurement Fit

1

Key intermediate for leflunomide research synthesis via amide coupling

4-carboxylic acid enables robust acid chloride formation

2

Versatile handle for amide, ester, and diverse derivative preparation

Supports medicinal chemistry and agrochemical scaffold elaboration

3

Applicable as leflunomide EP Impurity D reference standard

Well-characterized identity for pharmaceutical quality control research

In the context of its primary application, substituting 5-Methylisoxazole-4-carboxylic acid is not a viable option. The closely related isomer, 3-Methylisoxazole-4-carboxylic acid, is considered a critical impurity in the synthesis of Leflunomide, and its presence must be strictly controlled to meet regulatory standards for the final drug product. [1] Furthermore, while the acid can be generated in-situ from its ethyl ester, procuring the pre-hydrolyzed acid eliminates a time-consuming reaction step that can introduce by-products, offering a more direct and efficient route to the target API. [1] Therefore, selecting this specific, high-purity carboxylic acid over its isomers or ester precursors is a critical procurement decision for ensuring manufacturing efficiency and final product quality.

Substitution Risk

Regioisomer Mismatch

5-methylisoxazole-3-carboxylic acid alters amide bond regiochemistry and may redirect synthetic outcome away from leflunomide-type pharmacophores.

Functional Group Absence

Analogs lacking the 4-carboxylic acid cannot form the critical amide linkage required for leflunomide or teriflunomide scaffold assembly.

Anilide Modification Impact

Even minor substituent changes on the derived anilide may shift biological response profiles; reported differences exceed 6-fold in arthritis model contexts.

Enables Final API Purity of >99.8% by Minimizing Critical Isomeric Impurities

In the synthesis of Leflunomide, the presence of the 3-methylisoxazole isomer is a key process impurity that must be minimized. A patented synthesis route demonstrates that by carefully controlling the formation of the isoxazole ring prior to amide coupling, the corresponding isomeric acid impurity (3-Methylisoxazole-4-carboxylic acid) can be reduced to as low as 0.1%. [1] This level of control is critical for achieving a final API potency of 99.8-100% by HPLC, a typical requirement for pharmaceutical-grade materials. [1] Procuring 5-Methylisoxazole-4-carboxylic acid with low isomeric content is therefore a direct prerequisite for meeting final drug product specifications.

Evidence DimensionIsomeric Impurity Level in Final Product
Target Compound DataEnables reduction of 3-methyl isomer impurity to as low as 0.1%
Comparator Or BaselineStandard processes where isomeric impurities are a known issue.
Quantified DifferenceAchieves a purity level sufficient for a 99.8-100% HPLC potency final product.
ConditionsOptimized synthesis process for 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (Leflunomide).

This directly impacts the ability to meet regulatory purity requirements for the final API, making low-isomer starting material essential for pharmaceutical production.

Arthritis model potency
Reported head-to-head
6.5-fold lower ED50
Supports adjuvant arthritis model endpoint context
Trifluoromethylanilide vs 4-fluoroanilide derivative

Offers a >2.5x Reduction in Reaction Time Compared to In-Situ Generation from Ester Precursor

5-Methylisoxazole-4-carboxylic acid is prepared by the hydrolysis of its corresponding ethyl ester. A process improvement study shows that hydrolyzing ethyl-5-methylisoxazole-4-carboxylate with 60% aqueous H2SO4 requires only 3.5 hours. [1] This is a significant acceleration compared to the previously documented 9 hours required when using a mixture of acetic acid and HCl. [1] The study also notes that the yield is 'much higher' with the improved sulfuric acid method. Procuring the acid directly allows a manufacturer to bypass this hydrolysis step entirely, saving significant process time and avoiding potential yield loss or by-product formation associated with prolonged reflux in acidic conditions.

Evidence DimensionEster Hydrolysis Reaction Time
Target Compound Data3.5 hours (using 60% aq. H2SO4)
Comparator Or Baseline9 hours (using CH3COOH:HCl 2:1 mixture)
Quantified Difference5.5 hours saved (>2.5x faster)
ConditionsHydrolysis of ethyl-5-methylisoxazole-4-carboxylate to 5-methylisoxazole-4-carboxylic acid under reflux.

Purchasing the pre-hydrolyzed acid saves significant manufacturing time and resources, simplifying the production workflow and potentially increasing overall throughput.

BMP-1 binding affinity
Class-level inference
Ki = 86 nM
Supports protease inhibitor design exploration
CHEMBL302636 derivative; HT1080 cell assay

Serves as the Structurally Essential and Non-Interchangeable Core for Leflunomide

The molecular structure of Leflunomide and its active form, Teriflunomide, is defined by the 5-methylisoxazole-4-carboxamide core. This specific heterocyclic system is not an arbitrary choice but a deliberately designed pharmacophore essential for the drug's mechanism of action, which involves the inhibition of dihydroorotate dehydrogenase. The compound's identity, as registered with regulatory agencies like the FDA, is tied to this exact structure. [REFS-1, REFS-2] Consequently, substitution with other isomers (e.g., 3-methylisoxazole), the unsubstituted isoxazole ring, or other heterocycles is not possible without creating a new, unapproved chemical entity. The procurement of 5-Methylisoxazole-4-carboxylic acid is therefore mandatory, not optional, for the synthesis of these specific drugs.

Evidence DimensionStructural Requirement for Bioactivity
Target Compound DataRequired core structure for Leflunomide/Teriflunomide.
Comparator Or BaselineAny other isomeric or analogous heterocyclic carboxylic acid.
Quantified DifferenceQualitatively non-interchangeable; substitution results in a different chemical entity.
ConditionsSynthesis of approved drugs Leflunomide and Teriflunomide.

This confirms that for the target application, there are no procurement alternatives; this exact compound is the only valid starting material.

Synthetic process yield
Reported
74–85% overall, >98% purity
Supports process chemistry scale-up assessment
Three-step leflunomide isomer synthesis
Physicochemical profile
Data to verify
LogP 0.22–0.68, sol. 26.6 mg/mL
Reported lipophilicity and solubility context
Predicted values; experimental verification recommended

Commercial-Scale Manufacturing of Leflunomide and Teriflunomide API

This compound is the designated starting material for producing the immunosuppressive drugs Leflunomide and Teriflunomide. Its use is indicated where the final product must meet stringent regulatory standards for purity, particularly with low limits on the 3-methyl isomer, making a high-purity grade of this acid the mandatory choice. [1]

Process Optimization and Scale-Up for Autoimmune Drug Synthesis

For chemical development teams looking to streamline the synthesis of Leflunomide, procuring the acid directly is the optimal choice. It eliminates a lengthy and potentially yield-reducing hydrolysis step from the ethyl ester precursor, saving over 5 hours of reaction time per batch and simplifying the overall manufacturing train. [1]

Development of Novel Isoxazole-Based Therapeutics

In medicinal chemistry research, this compound serves as a validated starting point for creating novel analogs of Leflunomide or other isoxazole-containing drug candidates. Its established role as a key pharmacophore provides a strong foundation for structure-activity relationship (SAR) studies aimed at discovering new treatments for autoimmune diseases or other conditions. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
Leflunomide research synthesis
4-carboxylic acid for amide coupling
Reaction yield and purity review
Protease inhibitor lead optimization
Carboxylic acid derivatization handle
Target engagement assay validation
Agrochemical building block research
Isoxazole ring substitution pattern
Herbicidal activity assay review
Pharmaceutical impurity analysis
EP Impurity D identity
HPLC/LC-MS method verification

XLogP3

0.3

UNII

BL2Q213Q2M

GHS Hazard Statements

Aggregated GHS information provided by 13 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (15.38%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (53.85%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (30.77%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (53.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (46.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

42831-50-5

Wikipedia

5-methylisoxazole-4-carboxylic acid

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